molecular formula C10H11N5O B4419281 N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide

N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B4419281
M. Wt: 217.23 g/mol
InChI Key: YIIAXEQZLSCTHR-UHFFFAOYSA-N
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Description

N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide is a compound that features a pyridine ring and a triazole ring, making it a heterocyclic compound. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide typically involves the formation of the triazole ring followed by the attachment of the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine with a nitrile can form the triazole ring, which can then be further functionalized to attach the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole or pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets. For example, it can inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s disease. This inhibition occurs through the binding of the compound to the protein, preventing its aggregation and subsequent neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

  • 5-(4-pyridinyl)-1,2,4-triazole
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

What sets N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide apart is its specific combination of the triazole and pyridine rings, which imparts unique biological activities and chemical properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-2-8(16)12-10-13-9(14-15-10)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIAXEQZLSCTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NNC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]propanamide

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